molecular formula C8H7BrClNO3 B13915540 Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13915540
M. Wt: 280.50 g/mol
InChI Key: PJKUMQHAGSZMIR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with bromine, chlorine, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-pyridinecarboxylate
  • Methyl 4-chloro-2-pyridinecarboxylate
  • Methyl 4-bromo-2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Methyl 4-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the specific combination of substituents on the pyridine ring, which can influence its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the methyl ester group, provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H7BrClNO3/c1-11-5(12)3-4(9)6(7(11)10)8(13)14-2/h3H,1-2H3

InChI Key

PJKUMQHAGSZMIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C(=C1Cl)C(=O)OC)Br

Origin of Product

United States

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